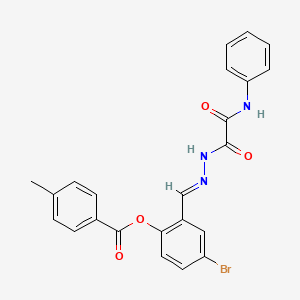
Dimethyl(3-phenylpropyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(3-phenylpropyl)silane is an organosilicon compound with the molecular formula C11H18Si It is characterized by the presence of a silicon atom bonded to two methyl groups and a 3-phenylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl(3-phenylpropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 3-phenylpropene with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the 3-phenylpropene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, the reaction conditions, such as temperature and pressure, are optimized to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Dimethyl(3-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions, donating hydride ions.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the methyl or phenylpropyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Various substituted organosilicon compounds.
科学研究应用
Dimethyl(3-phenylpropyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: Utilized in the production of specialty polymers and coatings with improved properties.
作用机制
The mechanism by which dimethyl(3-phenylpropyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in hydrosilylation reactions, where it adds across unsaturated carbon-carbon bonds. This process is often catalyzed by transition metals such as platinum or rhodium, which facilitate the formation of reactive intermediates.
相似化合物的比较
Similar Compounds
- Diphenyl(3-phenylpropyl)silane
- Bis(3-phenylpropyl)silane
- Phenyltris(3-phenylpropyl)silane
Uniqueness
Dimethyl(3-phenylpropyl)silane is unique due to its specific combination of methyl and phenylpropyl groups bonded to the silicon atom. This structure imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications. Compared to other similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of chemical transformations and industrial processes.
属性
CAS 编号 |
1590-94-9 |
|---|---|
分子式 |
C11H18Si |
分子量 |
178.35 g/mol |
IUPAC 名称 |
dimethyl(3-phenylpropyl)silane |
InChI |
InChI=1S/C11H18Si/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
InChI 键 |
BCOGOMNWRFFKHQ-UHFFFAOYSA-N |
规范 SMILES |
C[SiH](C)CCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





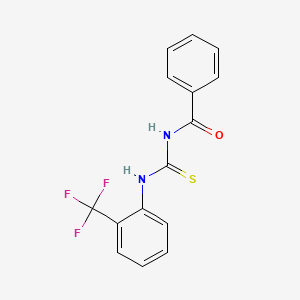
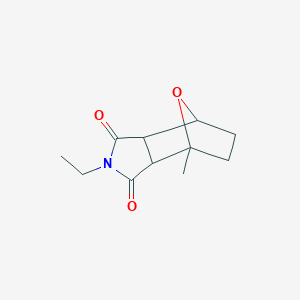



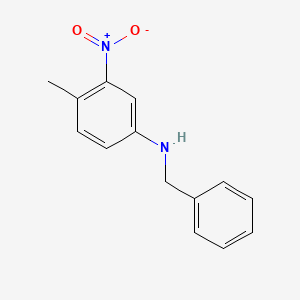
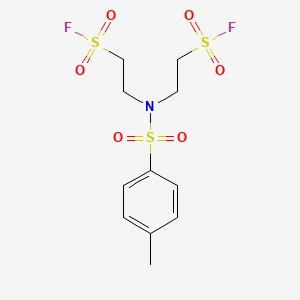

![2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11955082.png)
